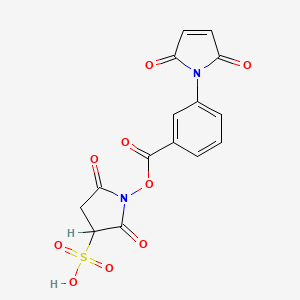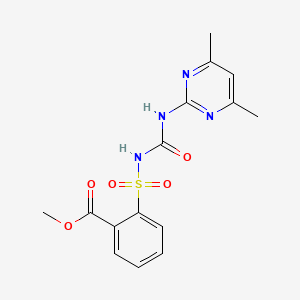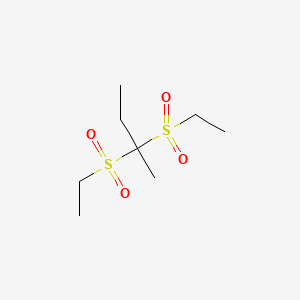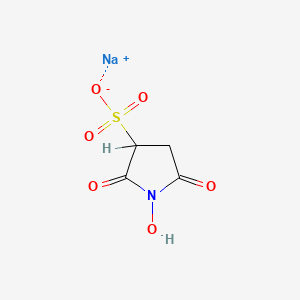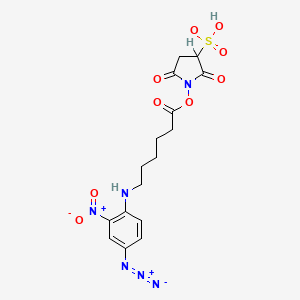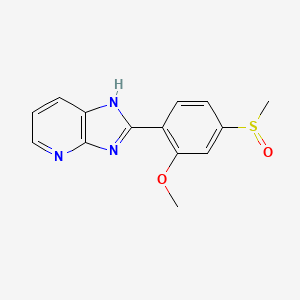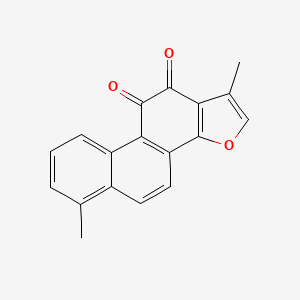
Tanshinone I
Vue d'ensemble
Description
Le Tanshinone I est un composé naturel de diterpénoïde quinone dérivé des racines de Salvia miltiorrhizaCe composé est largement utilisé en médecine traditionnelle chinoise pour ses diverses activités biologiques, notamment ses propriétés anticancéreuses, antioxydantes, neuroprotectrices et anti-inflammatoires .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le Tanshinone I peut être synthétisé par diverses voies chimiques. Une méthode courante implique la cyclisation d'un précurseur approprié en conditions acides, suivie d'une oxydation pour former la structure quinone. La synthèse totale du this compound nécessite souvent plusieurs étapes, notamment la formation de la structure de base du diterpénoïde et les modifications ultérieures du groupe fonctionnel .
Méthodes de Production Industrielle : La production industrielle du this compound implique généralement l'extraction et la purification des racines de Salvia miltiorrhiza. Des techniques de pointe telles que la chromatographie liquide haute performance (CLHP) et l'extraction par fluide supercritique sont utilisées pour obtenir du this compound de haute pureté. De plus, des approches biotechnologiques, notamment l'utilisation de micro-organismes génétiquement modifiés, sont explorées pour améliorer le rendement et l'efficacité de la production de this compound .
Analyse Des Réactions Chimiques
Types de Réactions : Le Tanshinone I subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former différents dérivés de la quinone.
Réduction : La réduction du this compound conduit à la formation de dihydrotanshinone.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la structure du this compound, améliorant ainsi son activité biologique
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers réactifs, notamment les halogènes et les agents alkylants, sont utilisés dans des conditions contrôlées
Principaux Produits :
Oxydation : Formation de dérivés de la quinone.
Réduction : Formation de dihydrotanshinone.
Substitution : Introduction de groupes fonctionnels tels que les groupes hydroxyle, méthoxy et halogène
4. Applications de la Recherche Scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme précurseur pour synthétiser divers dérivés aux activités biologiques améliorées.
Biologie : Étudié pour ses effets sur les processus cellulaires, y compris l'apoptose et la régulation du cycle cellulaire.
Médecine : Enquête sur son potentiel dans le traitement des cancers, des maladies cardiovasculaires et des troubles neurodégénératifs.
Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques .
5. Mécanisme d'Action
Le this compound exerce ses effets par le biais de multiples cibles moléculaires et voies :
Anticancéreux : Inhibe la prolifération cellulaire et induit l'apoptose par des voies telles que PI3K/Akt, NF-κB et MAPK.
Anti-inflammatoire : Réduit l'inflammation en inhibant la production de cytokines et de médiateurs pro-inflammatoires.
Neuroprotecteur : Protège les neurones en réduisant le stress oxydatif et en modulant les voies de signalisation impliquées dans la survie cellulaire
Applications De Recherche Scientifique
Tanshinone I has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with enhanced biological activities.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential in treating cancers, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals .
Mécanisme D'action
Tanshinone I exerts its effects through multiple molecular targets and pathways:
Anti-cancer: Inhibits cell proliferation and induces apoptosis through pathways such as PI3K/Akt, NF-κB, and MAPK.
Anti-inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
Neuroprotective: Protects neurons by reducing oxidative stress and modulating signaling pathways involved in cell survival
Comparaison Avec Des Composés Similaires
Tanshinone IIA : Connu pour ses puissants effets anticancéreux et protecteurs cardiovasculaires.
Dihydrotanshinone : Exhibe de fortes activités anti-inflammatoires et antimicrobiennes.
Cryptotanshinone : Remarqué pour ses propriétés anticancéreuses et anti-inflammatoires .
Unicité du Tanshinone I : Le this compound se distingue par sa combinaison unique d'activités biologiques et son potentiel de modification structurelle pour améliorer ses propriétés thérapeutiques. Sa capacité à cibler plusieurs voies en fait un composé polyvalent pour diverses applications .
Propriétés
IUPAC Name |
1,6-dimethylnaphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGAZQPHXLWMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972247 | |
| Record name | 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568-73-0 | |
| Record name | Tanshinone I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tanshinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tanshinone I | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TANSHINONE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03UUH3J385 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


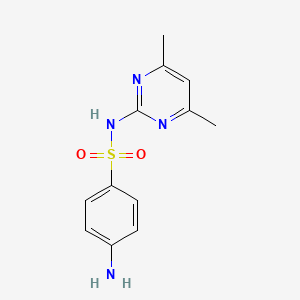
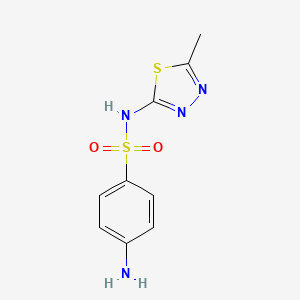
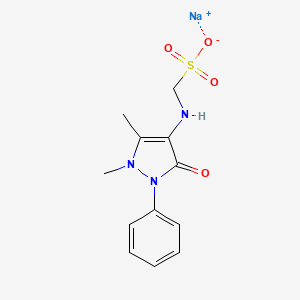

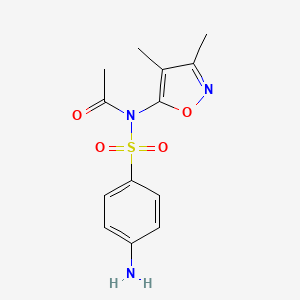
![potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B1682512.png)
